
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” is a complex organic compound. It contains a benzofuran moiety, which is a bicyclic compound made up of a benzene ring fused to a furan ring . This compound also contains a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur .
Synthesis Analysis
The synthesis of similar benzofuran derivatives has been reported in the literature . The first compound, benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone, is prepared in the presence of potassium carbonate in excellent yield (94%) .
Molecular Structure Analysis
The molecular structure of “Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .
Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit various biological activities, which could be attributed to their unique chemical reactivity . The chemical reactivity of “Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” could be further studied to understand its potential applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” can be inferred from similar compounds. For instance, the yield and melting point of a similar compound have been reported . The IR, NMR, and other spectroscopic data can provide information about the chemical properties of the compound .
Scientific Research Applications
- Benzofuran-thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties . Compounds such as 4a, 5a, 4c, and 5c displayed good antibacterial and antifungal activity against various strains.
- Some benzofuran-thiazolidinone derivatives exhibit promising free radical scavenging activity . Compounds like 4e, 4f, 5e, and 5f demonstrated antioxidant properties.
- Although not explicitly mentioned for this specific compound, benzofuran derivatives have demonstrated anticancer activities . Further research could explore the potential of benzofuran-thiazolidinone in cancer therapy.
- Benzofuran-2-yl (phenyl)methanone analogs have been investigated for anti-inflammatory and analgesic properties . These effects could be relevant for pain management and inflammation control.
- Benzofuran-2-yl (phenyl)methanone derivatives were studied for CYP19 inhibition and molecular docking . Understanding their interactions with enzymes can guide drug design.
Antimicrobial Activity
Antioxidant Potential
Anticancer Properties
Anti-Inflammatory and Analgesic Effects
CYP19 Inhibition and Molecular Docking
Lipidemia Treatment and Aromatase Inhibition
Future Directions
Benzofuran derivatives have attracted considerable attention due to their diverse biological activities and potential applications in many aspects . Future research could focus on exploring the biological activities of “Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” and its potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological properties . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, leading to their observed biological effects.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
1-benzofuran-2-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-15-7-4-6-14(11-15)19-20(9-10-24-19)18(21)17-12-13-5-2-3-8-16(13)23-17/h2-8,11-12,19H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKZYNZSOTWTOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

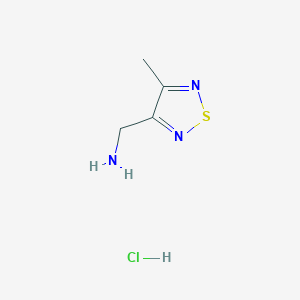
![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2382492.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)
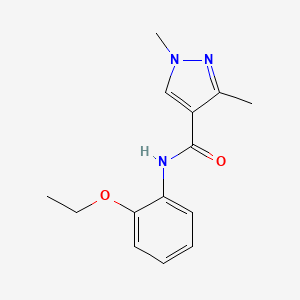

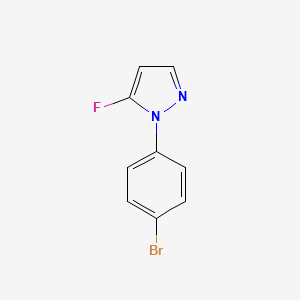
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)
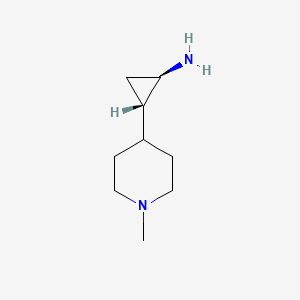
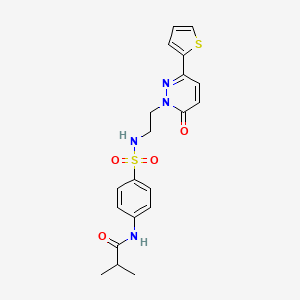
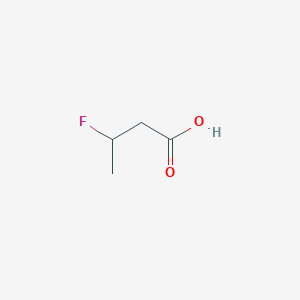
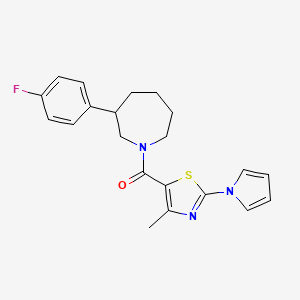
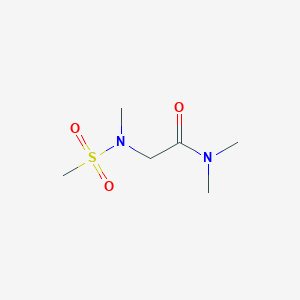
![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)
